molecular formula C16H13ClO2 B3036348 (Z)-3-(4-chlorophenoxy)-4-phenylbut-3-en-2-one CAS No. 339107-22-1

(Z)-3-(4-chlorophenoxy)-4-phenylbut-3-en-2-one

Cat. No. B3036348
CAS RN: 339107-22-1
M. Wt: 272.72 g/mol
InChI Key: IYAASAFGWXZAFB-WJDWOHSUSA-N
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Description

Synthesis Analysis

The synthesis of such a compound would likely involve several steps, including the formation of the phenyl group, the introduction of the chlorophenoxy group, and the formation of the ketone group. The exact methods would depend on the starting materials and the specific conditions required for each reaction .


Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of these functional groups around the carbon backbone. The presence of the phenyl and chlorophenoxy groups could potentially introduce some degree of aromatic character into the molecule, and the ketone group would likely have a polar character .


Chemical Reactions Analysis

The reactivity of this compound would be influenced by the functional groups present. The phenyl and chlorophenoxy groups might participate in electrophilic aromatic substitution reactions, while the ketone group could undergo a variety of reactions, including nucleophilic addition .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. The presence of the polar ketone group could result in higher melting and boiling points compared to nonpolar compounds of similar size. The compound might also exhibit some degree of solubility in polar solvents .

Scientific Research Applications

Synthesis and Characterization

  • The compound (Z)-3-(4-chlorophenylamino)-1-phenylbut-2-en-1-one, prepared from benzoylacetone and 4-chloroaniline, exhibits properties relevant for materials science. Characterization by NMR, IR spectroscopy, mass spectrometry, and X-ray diffraction reveals it exists in the enamino-ketone form. TGA/DSC analyses indicate significant thermal stability with distinct endothermic peaks, suggesting potential applications in materials requiring thermal resistance (Patil et al., 2012).

Biocatalysis and Molecular Biology

  • Enantiodivergent reduction of α-halomethyl enones, including compounds similar to the query molecule, by microorganisms like Saccharomyces cerevisiae and Geotrichum candidum, demonstrates the biological transformation capabilities for producing stereoisomerically pure compounds. This process is essential for pharmaceutical synthesis, where the stereochemistry of drug molecules can significantly influence efficacy (Paula et al., 2013).

Materials Science and Photocatalysis

  • Studies on novel chalcone derivative compounds, including structures similar to the query compound, show significant potential in nonlinear optical applications due to their unique absorption behavior. Such compounds transition from saturable to reverse saturable absorption with increased excitation intensity, indicating their utility in optical limiting devices for laser protection and optical switching (Rahulan et al., 2014).

Environmental Applications

  • The Zr-based metal–organic framework (MOF) with 2-amino-benzenedicarboxylic acid (UiO-66-NH2) has been utilized for the selective adsorption and pre-treatment of chlorophenoxy acid herbicides from biosamples. This study underscores the potential of using related compounds and MOFs for environmental cleanup and selective adsorption of pollutants (Xia et al., 2017).

Safety And Hazards

The safety and hazards associated with this compound would depend on its reactivity and the specific functional groups present. Handling guidelines would typically be provided in a Material Safety Data Sheet (MSDS) for the compound .

Future Directions

The future study of this compound could involve further exploration of its reactivity, potential uses, and safety implications. This could include experimental studies to determine its physical and chemical properties, computational studies to predict its behavior, and potentially even the development of new synthesis methods .

properties

IUPAC Name

(Z)-3-(4-chlorophenoxy)-4-phenylbut-3-en-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13ClO2/c1-12(18)16(11-13-5-3-2-4-6-13)19-15-9-7-14(17)8-10-15/h2-11H,1H3/b16-11-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IYAASAFGWXZAFB-WJDWOHSUSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C(=CC1=CC=CC=C1)OC2=CC=C(C=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=O)/C(=C/C1=CC=CC=C1)/OC2=CC=C(C=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13ClO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

272.72 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(Z)-3-(4-chlorophenoxy)-4-phenylbut-3-en-2-one

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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